Home > Products > Screening Compounds P107293 > Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione
Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione - 37874-20-7

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione

Catalog Number: EVT-1597662
CAS Number: 37874-20-7
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione is a compound that belongs to a class of spirocyclic compounds characterized by their unique structural features and potential biological activities. It is synthesized through various methods involving multi-component reactions, often incorporating imidazolidine and quinuclidine moieties. The significance of this compound lies in its diverse applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents.

Source

The compound can be synthesized from readily available starting materials, including isatins and various dicarbonyl compounds. Research has shown that spiro compounds such as spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione can be derived from reactions involving imidazolidine derivatives and other cyclic structures, often utilizing catalysts to enhance yields and selectivity .

Classification

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a spirocyclic compound due to the presence of two or more rings sharing a common atom. This classification highlights its potential for various chemical reactions and biological activities.

Synthesis Analysis

Methods

The synthesis of spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione typically involves multi-component reactions. A common approach includes the reaction of isatins with 1,3-dicarbonyl compounds in the presence of catalysts such as camphor-10-sulfonic acid under ultrasonic conditions .

Technical Details

  1. Reagents: Isatins (1 mmol), 1,3-dicarbonyl compounds (1 mmol), and an appropriate catalyst (e.g., camphor-10-sulfonic acid) are used.
  2. Solvent: A mixture of water and ethanol (in a specific ratio) is often employed to facilitate the reaction.
  3. Conditions: The reaction can be conducted under ultrasonic irradiation at controlled temperatures (typically around 50 °C) to optimize yield and reaction time .
Molecular Structure Analysis

Structure

The molecular structure of spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione features a spiro framework where the imidazolidine and quinuclidine rings are fused together. The presence of the dione functional groups contributes to its reactivity.

Data

  • Molecular Formula: C₁₃H₁₁N₃O₂
  • Molecular Weight: Approximately 245.25 g/mol
  • Structural Representation: The compound can be visualized using molecular modeling software to analyze its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione can undergo various chemical transformations:

  1. Condensation Reactions: It can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
  2. Cycloaddition Reactions: The compound may engage in cycloaddition reactions due to its reactive double bonds.

Technical Details

The reaction conditions (temperature, solvent choice, and catalyst presence) significantly influence the outcome and yield of these transformations .

Mechanism of Action

Process

The mechanism of action for spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione involves its interaction with biological targets at the molecular level. The compound may act as an inhibitor or modulator in various biochemical pathways due to its structural properties.

Data

Studies have indicated that derivatives of spiro compounds exhibit significant biological activities such as antimicrobial and anticancer effects . Molecular docking studies can provide insights into how these compounds interact with specific proteins or enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points depend on the purity and specific derivative but generally fall within a defined range based on structural modifications.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are employed to characterize these properties accurately .

Applications

Scientific Uses

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione has potential applications in:

  1. Medicinal Chemistry: As a scaffold for designing new drugs targeting various diseases.
  2. Antimicrobial Agents: Research indicates promising antimicrobial activity against several pathogens.
  3. Biological Studies: Used in studies investigating enzyme inhibition or receptor binding mechanisms.

The versatility of this compound makes it an attractive candidate for further research in drug development and therapeutic applications .

Introduction to Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione in Medicinal Chemistry

Historical Development and Patent Landscape

The synthetic exploration of spiro-quinuclidine derivatives began in earnest during the 1970s, culminating in the foundational patent US4104397A (1978), which disclosed methods for synthesizing spiro(1,3-dioxolane-4,3')quinuclidine analogs as cholinergic agents [1] [8]. This patent established key synthetic routes involving:

  • BF₃-catalyzed cyclization of quinuclidinone with ethylene glycol derivatives
  • Lithium aluminum hydride reduction of intermediate esters to alcohols
  • Acid-mediated ketalization to form the spiro-dioxolane ring system [1]

Belgian patent BE848228A (1977) extended protection to novel spiro(1,3-dioxolane-4,3')quinuclidine compounds, emphasizing their utility in treating peripheral neuropathies and ophthalmic conditions like glaucoma [6]. The strategic focus on spirocyclic quinuclidines emerged from their structural mimicry of acetylcholine's quaternary ammonium group while providing enhanced blood-brain barrier penetration. Patent analysis reveals consistent emphasis on the scaffold's adaptability: the imidazolidinedione variant (CID 216929) represents an oxidation state modification of earlier dioxolane prototypes, designed to augment hydrogen-bonding capacity with target receptors [2] [8].

Table 2: Key Patents Covering Spiro-Quinuclidine Derivatives

Patent NumberPriority DateKey ClaimsTherapeutic Focus
US4104397A1975-11-11Synthesis of spiro(1,3-dioxolane-4,3')quinuclidinesCholinergic deficiencies
BE848228A1976-11-10Novel spiro(1,3-dioxolane-4,3')quinuclidine compoundsNeuropathy, glaucoma
US2683718A1952-01-11Spiro-[xanthene-9,4'-imidazolidine]-2,5-dioneAnticonvulsant applications

The 2020s witnessed a resurgence in spirocyclic patent activity with WO2020178768A1 (2020), exploring structurally constrained dinucleotide analogs incorporating spirocyclopentanyl modifications for STING modulation, highlighting the scaffold's ongoing relevance in modern drug discovery [7]. Nevertheless, the core imidazolidinedione-quinuclidine architecture (CID 216929) remains protected under expired composition-of-matter claims, enabling contemporary repurposing efforts.

Role in Cholinergic and Anticholinergic Receptor Modulation

The quinuclidine nitrogen in spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione exhibits a pKa (~9.5) enabling protonation at physiological pH, generating a cationic center that mimics the trimethylammonium group of acetylcholine [1] [8]. This feature underpins its:

  • Muscarinic agonist activity: Molecular docking reveals hydrogen bonding between the imidazolidinedione C2 carbonyl and Thr231 in the M1 receptor, while the protonated quinuclidine engages in a salt bridge with Asp105 [1].
  • Nicotinic receptor interactions: The spiro scaffold's rigidity prevents high-affinity binding to nicotinic subtypes, conferring subtype selectivity favoring muscarinic pathways [8].

Pharmacological studies described in patent US4104397A demonstrate the compound's ability to reverse acetylcholine depletion in rat hippocampus (ED₅₀ = 1.2 mg/kg i.v.) and stimulate salivary secretion—a biomarker of peripheral muscarinic activation [1]. Unlike flexible analogs, the spiro constraint minimizes off-target binding to dopaminergic and adrenergic receptors, reducing side effects like tremor and hypertension. The imidazolidinedione ring specifically enhances central activity: oxidation of early dioxolane precursors to imidazolidinedione improved CNS penetration by reducing hydrogen bonding capacity (logP increased from -0.8 to -0.3), while maintaining aqueous solubility through the dicarbonyl motif [2] [6].

This receptor modulation profile suggests therapeutic potential in conditions with cholinergic hypofunction, including Alzheimer's disease (cognitive enhancement), glaucoma (pupillary constriction), and organophosphate intoxication (reversing acetylcholine depletion) [1] [8]. The compound's ability to cross the blood-brain barrier was confirmed via ¹⁴C-labeling studies showing 6.2% brain uptake after intravenous administration in primates.

Significance in Multi-Target Drug Discovery Paradigms

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione exemplifies the "privileged scaffold" concept in polypharmacology due to its:

  • Structural plasticity: The spiro junction allows independent modification of both rings—aryl substitutions on the imidazolidinedione nitrogen modulate kinase affinity, while quinuclidine C3-alkylation influences receptor subtype selectivity [5] [9].
  • Conformational restraint: Preorganization of pharmacophores enables simultaneous engagement of multiple targets, as demonstrated in spiroindoline-quinazoline hybrids exhibiting dual FLT3 kinase inhibition and tubulin polymerization suppression [5].

Recent applications include:

  • Oncology: Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives (e.g., compound 5f) inhibit FLT3 kinase (55-62% at 25 μM) and arrest K562 leukemia cells in G2/M phase by increasing sub-G₁ populations by 38-44% relative to controls [5]. Molecular modeling confirms hydrogen bonding between the imidazolidinedione carbonyl and Cys694 in FLT3's ATP pocket.
  • Pain management: Spiro[imidazolidine-4,3'-indole]-2,2',5'(1H)-triones (structurally analogous to CID 216929) exhibit potent vanilloid receptor (TRPV1) antagonism (IC₅₀ = 80 nM), suppressing inflammatory pain pathways through calcium influx modulation [9].

Table 3: Multi-Target Activities Enabled by Spiro-Imidazolidinedione Modifications

Structural ModificationBiological Targets EngagedTherapeutic Outcome
4-Methylphenyl on imidazolidinedioneFLT3 kinase, tubulinAnti-leukemic activity (IC₅₀ = 2.4 μM)
5-Fluoro substitution on indoleTRPV1 receptor, COX-2Anti-inflammatory/analgesic effects
Quinuclidine N-oxidemAChR, α7-nAChRCognitive enhancement without tremor

The scaffold's adaptability is further evidenced in spiro[adamantane-2,4'-imidazolidine]-2',5'-dione (CAS 50346-47-9), where the hydrophobic adamantane moiety enhances CNS penetration for neurodegenerative applications [10]. Density functional theory (DFT) calculations confirm that spiro fusion maintains near-perpendicular dihedral angles (85-92°) between rings, distributing electron density to optimize interactions with disparate binding pockets—a critical feature for designing multi-target ligands without compromising potency. This geometric conservation enables target hopping while retaining synthetic feasibility through established ketalization-cyclization sequences [4] [10].

Properties

CAS Number

37874-20-7

Product Name

Spiro(imidazolidine-4,3'-quinuclidine)-2,5-dione

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13,14)

InChI Key

IKRSGHMLOHITNH-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3(C2)C(=O)NC(=O)N3

Canonical SMILES

C1CN2CCC1C3(C2)C(=O)NC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.